Product packaging for Oxacycloheptadec-13-en-2-one(Cat. No.:CAS No. 94022-32-9)

Oxacycloheptadec-13-en-2-one

Cat. No.: B15177588
CAS No.: 94022-32-9
M. Wt: 252.39 g/mol
InChI Key: XWCWYOGCIDZQFF-VQHVLOKHSA-N
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Description

Contextualization within Macrocyclic Lactone Chemistry

Macrocyclic lactones are a broad class of compounds characterized by a large ring structure containing a cyclic ester, or lactone, functional group. These molecules are of significant interest due to their diverse biological activities and applications, notably in the pharmaceutical and fragrance industries. ontosight.airesearchgate.net Oxacycloheptadec-13-en-2-one fits squarely within this chemical class, sharing the characteristic large lactone ring. ontosight.ai

The properties and potential applications of macrocyclic lactones are heavily influenced by the size of the ring and the presence and position of other functional groups, such as double bonds and alkyl substituents. ontosight.ai The 17-membered ring of this compound places it among the larger macrocycles, which often exhibit unique conformational properties that can impact their biological interactions.

General synthesis strategies for macrocyclic lactones often involve cyclization reactions of long-chain hydroxy acids. ontosight.ai These methods are designed to overcome the entropic challenge of bringing the two ends of a long molecule together.

Historical Perspectives of this compound Investigations

Detailed historical accounts focusing specifically on the investigation of this compound are not extensively documented in readily available literature. Much of the research on macrocyclic lactones has historically been centered on naturally occurring compounds with potent biological activities or those with significant commercial value in the fragrance industry.

However, the synthesis and study of unsaturated 17-membered macrocyclic lactones fall within the broader historical development of macrolide chemistry. Early work in this area was often driven by the desire to create synthetic analogues of natural products or to explore the structure-activity relationships within this class of compounds. The development of new synthetic methodologies, has made the targeted synthesis of specific isomers like (13E)-1-oxacycloheptadec-13-en-2-one more feasible in recent decades.

Significance and Research Trajectories for this compound

The significance of this compound in academic research is multifaceted, though it remains a relatively niche compound compared to some of its more famous macrocyclic lactone cousins.

In the realm of fragrance chemistry, while some macrocyclic lactones are prized for their musk-like scents, specific organoleptic properties for this compound are not widely reported. thegoodscentscompany.com However, research into various isomers of unsaturated macrocyclic lactones is ongoing to discover novel scent profiles.

From a medicinal chemistry perspective, macrolides, in general, are known to possess antimicrobial properties. ontosight.ai While the specific biological activity of this compound is still an area of active research, its structural similarity to other biologically active macrolides suggests it could be a candidate for such investigations. ontosight.ai

Future research trajectories for this compound are likely to focus on several key areas:

Novel Synthetic Routes: The development of more efficient and stereoselective methods for the synthesis of specific isomers of unsaturated macrocyclic lactones remains a pertinent goal in organic chemistry.

Biological Screening: Comprehensive screening of its biological activity, including antimicrobial and other therapeutic potentials, could uncover previously unknown applications.

Material Science: The conformational properties of large macrocycles are of interest in the development of new materials, and further study of this compound could contribute to this field.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O2 B15177588 Oxacycloheptadec-13-en-2-one CAS No. 94022-32-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94022-32-9

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

(13E)-1-oxacycloheptadec-13-en-2-one

InChI

InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h7,9H,1-6,8,10-15H2/b9-7+

InChI Key

XWCWYOGCIDZQFF-VQHVLOKHSA-N

Isomeric SMILES

C1CCCCCC(=O)OCCC/C=C/CCCC1

Canonical SMILES

C1CCCCCC(=O)OCCCC=CCCCC1

Origin of Product

United States

Natural Occurrence and Isolation of Oxacycloheptadec 13 En 2 One

Identification from Botanical Sources and Essential Oils

There are no scientific reports identifying Oxacycloheptadec-13-en-2-one as a constituent of any botanical source or essential oil. The compound is not listed as a naturally occurring fragrance or flavor molecule. ontosight.aithegoodscentscompany.com While other isomers of oxacycloheptadecen-2-one, such as ambrettolide ((8Z)-oxacycloheptadec-8-en-2-one), are well-known components of certain plant-derived oils, the specific isomer with the double bond at the 13th position has not been found in nature.

Advanced Extraction and Purification Methodologies

Given that this compound is not isolated from natural materials, there are no established extraction or purification methodologies for this purpose. The compound is produced through chemical synthesis. ontosight.ai

Elucidation of Proposed Biosynthetic Pathways for this compound

As this compound is not a natural product, there are no proposed biosynthetic pathways for its formation in any organism. Biosynthetic studies of macrocyclic lactones are focused on naturally occurring isomers.

Synthetic Strategies for Oxacycloheptadec 13 En 2 One and Analogues

Chemical Synthesis Approaches

The construction of the 17-membered ring of oxacycloheptadec-13-en-2-one is the pivotal step in its synthesis. Various macrocyclization techniques have been developed to achieve this transformation efficiently.

Macrocyclization Reactions for Lactone Ring Formation

The direct intramolecular esterification of a long-chain hydroxy acid, known as macrolactonization, is a fundamental approach to synthesizing macrocyclic lactones. The success of these reactions often hinges on the use of high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. Several methods have been developed to activate the carboxylic acid and facilitate the ring-closing process.

One common strategy involves the use of activating agents such as symmetric benzoic anhydrides in the presence of basic catalysts. For instance, the synthesis of (9E)-isoambrettolide, a constitutional isomer of this compound, has been achieved through the lactonization of the corresponding seco-acid using substituted benzoic anhydrides with basic catalysts lookchem.com. Another approach involves the preparation of ambrettolide and its isomers from 1,9-cyclohexadecadiene, where a key step is the oxidation of hydroxy ketones in the presence of a boron trifluoride etherate catalyst to form hydroxy cyclohexadecanolides, which are then dehydrated google.com.

The choice of solvent and the presence of specific additives can also significantly influence the outcome of macrocyclization reactions. For example, in some cases, performing the reaction in non-polar solvents can favor the desired cyclization.

Lactonization Method Activating Agent/Catalyst Key Features Example Application (Analogous Compounds)
Yamaguchi Esterification2,4,6-Trichlorobenzoyl chloride, DMAPMild conditions, high yieldsSynthesis of various macrolides
Corey-Nicolaou Macrolactonization2,2'-Dipyridyl disulfide, TriphenylphosphineForms a 2-pyridinethiol ester intermediateWidely used in natural product synthesis
Shiina MacrolactonizationAromatic carboxylic acid anhydrides, Lewis acid catalystsEffective for medium to large ringsSynthesis of various macrolactones
Mitsunobu ReactionDiethyl azodicarboxylate (DEAD), TriphenylphosphineIntramolecular esterification under mild, neutral conditionsCyclization of ω-hydroxy acids

Ring-Closing Metathesis (RCM) in Macrolactone Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide range of unsaturated macrocycles, including macrolactones. This method utilizes transition metal catalysts, most notably those based on ruthenium, to form a new double bond within a molecule, leading to cyclization. The key advantage of RCM is its high functional group tolerance and its ability to form large rings with high efficiency.

The synthesis of this compound via RCM would involve an acyclic precursor containing terminal alkene functionalities at both ends of a long chain. The intramolecular metathesis of this diene would then lead to the formation of the 17-membered ring with the characteristic C=C double bond at the 13-position. The stereochemistry of the newly formed double bond (E or Z) can often be influenced by the choice of catalyst and reaction conditions.

The general reaction is as follows:

HOOC-(CH2)n-CH=CH-(CH2)m-CH=CH2 --[Ru catalyst]--> Oxacycloalkenone + Ethylene (B1197577)

This strategy has been successfully applied to the synthesis of various macrocyclic lactones and natural products.

Alternative Cyclization Strategies for this compound Construction

Beyond traditional macrolactonization and RCM, other innovative strategies have been explored for the construction of macrolactones. These methods often involve unique bond-forming reactions to achieve cyclization.

One such approach is the use of biosynthetic pathways. The biosynthesis of ω-hydroxy fatty acids, which are precursors to macrolactones, can be achieved using recombinant Escherichia coli nih.gov. These biocatalytic methods offer a sustainable and environmentally friendly alternative to traditional chemical synthesis.

Another strategy involves the use of radical reactions. For example, the Barton radical-based protocol has been employed for the synthesis of macrocyclic lactones. Additionally, various transition-metal-catalyzed cyclization reactions, other than metathesis, have been developed.

Total Synthesis of this compound and Related Isomers

The total synthesis of a complex molecule like this compound requires a carefully planned synthetic route, which is often developed through retrosynthetic analysis.

Retrosynthetic Disconnections and Key Intermediates

A retrosynthetic analysis of this compound would logically disconnect the ester bond of the lactone, leading to the seco-acid, (E)-16-hydroxy-hexadec-13-enoic acid. This key intermediate contains both the hydroxyl and carboxylic acid functionalities required for the final cyclization, as well as the E-configured double bond.

Further disconnection of this hydroxy acid would involve breaking the carbon chain to identify simpler, readily available starting materials. A plausible disconnection would be at the C-C bond adjacent to the double bond, suggesting a synthetic strategy involving the coupling of two smaller fragments. For instance, a fragment containing the carboxylic acid and another containing the alcohol and the terminal alkene could be coupled.

A potential retrosynthetic pathway is outlined below:

Generated mermaid

The synthesis of the key intermediate, (E)-16-hydroxy-hexadec-13-enoic acid, is a critical aspect of the total synthesis. This can be achieved from various starting materials, including naturally occurring fatty acids like aleuritic acid or through multi-step chemical synthesis involving the stereoselective formation of the double bond.

Stereoselective Synthesis of the Macrocyclic Core

A crucial challenge in the synthesis of this compound is the stereoselective construction of the (E)-double bond at the C13 position. Several methods are available for the stereoselective synthesis of alkenes.

One common approach is the Wittig reaction or its modifications, such as the Schlosser modification, which can provide high E-selectivity. Another powerful method is the Julia olefination. More contemporary methods include cross-metathesis reactions with stereoselective catalysts.

The synthesis of ambrettolide, a closely related isomer, has been accomplished from phloionolic acid, demonstrating a stereocontrolled route to a macrocyclic lactone rsc.org. In this synthesis, the stereochemistry of the starting material dictates the stereochemistry of the final product.

The table below summarizes some of the key reactions and reagents used in the stereoselective synthesis of precursors for macrolactones like this compound.

Reaction Reagents/Catalyst Purpose Stereochemical Outcome
Wittig Reaction (Schlosser modification)Ylide, Aldehyde, PhenylithiumFormation of C=C double bondHigh E-selectivity
Julia-Kocienski OlefinationSulfone, Aldehyde, BaseFormation of C=C double bondHigh E-selectivity
Cross-MetathesisAlkene, Alkene, Ruthenium catalystFormation of C=C double bondCatalyst dependent E/Z selectivity
Reduction of AlkynesNa/NH3 (Birch reduction)Formation of trans-alkeneHigh E-selectivity

Biomimetic Synthetic Routes to this compound

Biomimetic synthesis endeavors to replicate nature's strategies for constructing complex molecules. In the case of this compound, also known as ambrettolide, this approach draws inspiration from the proposed biosynthetic pathways of macrocyclic compounds. nih.govnih.gov These strategies often provide advantages in stereochemical control and can offer novel pathways to the target molecule and its analogues. nih.gov

A key feature of biomimetic macrocyclization is the strategic closure of a large ring from a linear precursor, mimicking enzymatic processes. nih.gov For instance, the synthesis of related macrocycles has been achieved through a biomimetic Mannich macrocyclization, which highlights how nature utilizes specific chemical reactions to forge large-ring systems. nih.gov While the exact biosynthetic pathway of ambrettolide in its natural source, the ambrette plant (Abelmoschus moschatus), is not fully elucidated, hypothetical pathways guide synthetic chemists. chemicalbull.comdeascal.com These routes often involve the cyclization of a long-chain hydroxy acid, a reaction that is a cornerstone of many proposed biomimetic syntheses. deascal.com

The challenges in these syntheses often lie in controlling the macrocyclization step to favor the desired monomeric ring structure over oligomerization. acs.org Researchers may employ high-dilution techniques or specific activating agents to mimic the controlled environment of an enzyme's active site. The stereochemistry of the double bond (Z or E isomer) is another critical aspect where biomimetic approaches seek to emulate the selectivity of natural enzymes. scentree.co

Biotechnological Production and Sustainable Synthesis Routes

The increasing demand for natural and sustainably sourced compounds has driven significant research into biotechnological methods for producing fragrances like this compound. These approaches are considered more environmentally benign compared to traditional chemical syntheses, which may rely on petrochemical precursors. googleapis.comgoogle.com

Microbial Fermentation Processes for Compound Production

Microbial fermentation presents a promising avenue for the production of this compound. This involves cultivating microorganisms, either naturally producing the compound or genetically engineered to do so, in a controlled environment. nih.gov

One notable example involves the use of the medicinal fungus Perenniporia robiniophila. This fungus has been shown to produce ambrettolide naturally. google.com The process involves the cultivation of the fungus, either through artificial cultivation of its fruiting body or through submerged fermentation of its mycelium. Following cultivation, the compound is extracted using organic solvents and purified. This method is advantageous as the raw material can be reliably produced through industrial fermentation, overcoming the resource limitations of harvesting from plants. google.com

Furthermore, advances in metabolic engineering and synthetic biology allow for the development of microbial "cell factories". nih.govnih.govweforum.org Scientists can engineer common platform organisms, such as E. coli or Saccharomyces cerevisiae, by introducing the necessary biosynthetic genes to produce specific fatty acid derivatives that can serve as precursors to this compound. google.com This approach offers the potential for high-yield, cost-effective, and renewable production from simple carbon sources. googleapis.comnih.gov The ability to engineer these pathways provides a high degree of control over the final product, potentially producing specific isomers with desired fragrance profiles. google.com

Microorganism Production Method Key Process Steps Potential Advantage
Perenniporia robiniophilaNatural Fermentation/CultivationCultivation of mycelium or fruiting body, solvent extraction, purification. google.comProduction of a "natural" fragrance, not limited by plant raw material. google.com
Engineered E. coli / YeastMetabolic Engineering / FermentationIntroduction of biosynthetic genes, fermentation on simple carbon sources, product recovery. google.comweforum.orgHigh-yield, cost-effective, renewable, and controlled production. googleapis.comnih.gov

Enzymatic Synthesis Approaches

Enzymatic synthesis leverages the high selectivity and efficiency of isolated enzymes to catalyze specific reactions, such as the critical macrolactonization step in the formation of this compound. This chemo-enzymatic approach combines the benefits of biological catalysts with chemical synthesis. googleapis.comchempedia.info

Lipases and cutinases are particularly effective for this purpose. These enzymes can catalyze the intramolecular esterification (lactonization) of a suitable ω-hydroxy fatty acid precursor, such as 16-hydroxy-cis-9-hexadecenoic acid (ambrettolic acid), to form the macrocyclic lactone. The reactions are typically performed in organic solvents to shift the equilibrium towards lactonization.

A key advantage of enzymatic processes is their ability to operate under mild conditions, which helps to avoid side reactions and degradation of sensitive molecules. chempedia.info Furthermore, the stereoselectivity of enzymes can be exploited to produce specific isomers of this compound. For example, cutinase from Humicola insolens has been studied for its ability to catalyze ring-opening polymerizations of lactones, and such enzymes are also prime candidates for the reverse reaction, macrolactonization. nih.gov The choice of enzyme and reaction conditions can significantly influence the reaction rate and yield.

Enzyme Type Example Source Organism Reaction Catalyzed Substrate Example
LipaseCandida antarctica (CALB) nih.govMacrolactonizationω-hydroxyalkenoic acids
CutinaseHumicola insolens nih.govMacrolactonizationω-hydroxyalkenoic acids

These enzymatic methods represent a green chemistry approach, reducing the need for harsh reagents and providing a pathway to high-purity products. chempedia.info

Chemical Reactivity and Transformation Mechanisms of Oxacycloheptadec 13 En 2 One

Oxidation Reactions of the Lactone Moiety and Olefinic Bond

The presence of both a lactone (cyclic ester) and an alkene functional group in Oxacycloheptadec-13-en-2-one allows for selective oxidation reactions. The olefinic bond is susceptible to various oxidative transformations.

One common reaction is epoxidation , where the double bond reacts with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. This reaction proceeds via a concerted mechanism, preserving the stereochemistry of the starting alkene. The resulting epoxide is a versatile intermediate that can undergo further nucleophilic ring-opening reactions.

Another key oxidation reaction is oxidative cleavage of the double bond. This can be achieved using strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or with potassium permanganate (B83412) (KMnO₄) under harsh conditions. Ozonolysis followed by a reductive workup (e.g., with zinc or dimethyl sulfide) would cleave the double bond to yield two different aldehyde functional groups. An oxidative workup (e.g., with hydrogen peroxide) would yield carboxylic acids.

The lactone moiety itself is generally resistant to further oxidation under mild conditions. However, very strong oxidizing agents could potentially lead to the degradation of the ring structure. Research on the related compound, oxacycloheptadec-10-en-2-one, indicates that it can be oxidized to form the corresponding carboxylic acids, likely through cleavage of the lactone ring under forceful conditions.

Table 1: Oxidation Reactions of this compound

Reaction Type Reagent(s) Functional Group Targeted Major Product(s)
Epoxidation m-CPBA Olefinic Bond Epoxide derivative
Oxidative Cleavage (Reductive Workup) 1. O₃ 2. Zn/H₂O or (CH₃)₂S Olefinic Bond Dialdehyde
Oxidative Cleavage (Oxidative Workup) 1. O₃ 2. H₂O₂ Olefinic Bond Dicarboxylic acid

Reduction Pathways of Carbonyl and Alkenyl Functional Groups

The carbonyl group of the lactone and the carbon-carbon double bond can be selectively reduced using different reagents.

The carbonyl group of the lactone can be reduced to a diol. This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by ring opening and further reduction of the resulting aldehyde or carboxylic acid intermediate to a primary alcohol. The ester is thus converted into two alcohol groups. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters but can reduce ketones and aldehydes. libretexts.orgyoutube.com

The alkenyl functional group can be selectively reduced to an alkane through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel (Ni). smolecule.com This process, known as saturation, converts the double bond into a single bond without affecting the lactone's carbonyl group.

It is possible to reduce both functional groups simultaneously by using a combination of methods, such as catalytic hydrogenation followed by reduction with LiAlH₄, or under specific high-pressure hydrogenation conditions that can also reduce the ester.

Table 2: Reduction Pathways for this compound

Reaction Type Reagent(s) Functional Group Targeted Major Product(s)
Carbonyl Reduction LiAlH₄ followed by H₂O workup Lactone Carbonyl Diol (1,15-Hexadecanediol) libretexts.org
Alkene Reduction H₂, Pd/C Alkenyl Group Saturated Lactone (Oxacycloheptadecan-2-one) smolecule.com

Nucleophilic Acyl Substitution Mechanisms of this compound

The lactone functional group is a carboxylic acid derivative and is, therefore, susceptible to nucleophilic acyl substitution . libretexts.orglibretexts.org This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This intermediate then collapses, expelling the alkoxide part of the ring as a leaving group, which subsequently gets protonated, resulting in a ring-opened product. libretexts.orgmasterorganicchemistry.com

The general mechanism proceeds in two steps:

Nucleophilic attack: The nucleophile adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen. masterorganicchemistry.com

Leaving group departure: The tetrahedral intermediate is unstable and collapses. The C-O double bond reforms, and the bond to the leaving group (the oxygen atom within the ring) is cleaved. libretexts.orgyoutube.com

Common nucleophiles that can participate in this reaction include:

Hydroxide (B78521) ions (OH⁻) , leading to hydrolysis.

Alkoxide ions (RO⁻) , leading to transesterification.

Ammonia (NH₃) and amines (RNH₂ or R₂NH) , leading to ammonolysis or aminolysis, which forms a hydroxy amide.

The reactivity of the lactone towards nucleophilic attack is influenced by ring strain and the stability of the leaving group. Macrocyclic lactones like this compound have less ring strain than smaller lactones, which can affect their reactivity.

Hydrolysis and Esterification Dynamics of the Lactone Ring

Hydrolysis is a specific and fundamental example of nucleophilic acyl substitution where water acts as the nucleophile. libretexts.org This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification): This process is effectively irreversible and involves the attack of a hydroxide ion (a strong nucleophile) on the carbonyl carbon. masterorganicchemistry.com The reaction opens the lactone ring to form a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the corresponding hydroxy carboxylic acid (16-hydroxy-13-hexadecenoic acid).

Acid-catalyzed hydrolysis: This is an equilibrium process. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water. The reaction yields the same hydroxy carboxylic acid.

Esterification , in the context of a pre-existing ester like a lactone, is more accurately described as transesterification . This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, reacting it with an alcohol (e.g., methanol (B129727) or ethanol) would result in a ring-opened product that is an ester of the new alcohol (e.g., methyl 16-hydroxy-13-hexadecenoate).

Stereochemical Isomerization Studies of the Double Bond

The double bond at the C13 position in this compound can exist as one of two stereoisomers: cis (Z) or trans (E). ontosight.ainih.gov The specific stereochemistry significantly influences the molecule's three-dimensional shape and, consequently, its physical and biological properties. ontosight.ai

Isomerization from one form to the other can be induced under certain conditions.

Thermal Isomerization: Heating can sometimes provide sufficient energy to overcome the rotational barrier of the double bond, leading to a mixture of cis and trans isomers.

Photochemical Isomerization: Irradiation with light of a suitable wavelength can promote an electron to a π* antibonding orbital, allowing for rotation around the carbon-carbon single bond in the excited state. Upon relaxation back to the ground state, a mixture of isomers can be formed.

Catalytic Isomerization: Certain catalysts, including acid or radical species, can facilitate the interconversion of cis and trans isomers.

The study of such isomerization is crucial, particularly in fields like fragrance chemistry, where the different stereoisomers of a macrocyclic lactone can possess distinct olfactory characteristics. For example, the synthesis of related compounds can sometimes yield stereoisomeric byproducts that affect their final properties.

Advanced Spectroscopic and Analytical Characterization of Oxacycloheptadec 13 En 2 One

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the characterization of novel compounds, offering the precise determination of the molecular formula through accurate mass measurements. For Oxacycloheptadec-13-en-2-one, with a computed monoisotopic mass of 252.208930132 Da, HRMS would confirm this elemental composition with a high degree of certainty. nih.gov

For instance, LC-ESI-QTOF analysis of Oxacycloheptadec-8-en-2-one has shown a precursor ion [M+H]⁺ at m/z 253.2162, with subsequent fragmentation providing valuable structural information. nih.gov A similar approach for this compound would be instrumental in confirming its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules. A complete NMR analysis, including one-dimensional and two-dimensional techniques, is essential for the unambiguous structural assignment of this compound.

Although a complete experimental NMR dataset for this compound is not publicly documented, we can predict the expected spectral features based on its structure.

One-Dimensional NMR (¹H, ¹³C, DEPT) for Backbone Analysis

The ¹H NMR spectrum would provide information on the chemical environment of each proton. Key signals would include those for the olefinic protons of the C13-C14 double bond, the protons adjacent to the ester oxygen and the carbonyl group, and the complex multiplet region of the long methylene (B1212753) chains.

The ¹³C NMR spectrum would reveal the number of unique carbon environments. Distinctive signals would be expected for the carbonyl carbon (C2), the olefinic carbons (C13 and C14), and the carbon bonded to the ester oxygen (C17). DEPT (Distortionless Enhancement by Polarization Transfer) experiments would further differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the methylene-rich backbone.

A hypothetical ¹³C NMR chemical shift table is presented below based on general principles and data for similar structures.

Carbon AtomPredicted Chemical Shift (ppm)
C2 (C=O)170-175
C3-C1220-40
C13 (=CH)125-135
C14 (=CH)125-135
C15-C1620-40
C17 (CH₂-O)60-65

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are critical for establishing the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, allowing for the tracing of the methylene chains and confirming the positions of the double bond and ester functionality.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon, providing a definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is invaluable for piecing together the entire molecular structure, including the placement of the carbonyl group and the double bond within the macrocyclic ring.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

For this compound, the key functional groups are the ester (lactone) and the carbon-carbon double bond.

Functional GroupExpected IR Absorption (cm⁻¹)Expected Raman Signal (cm⁻¹)
C=O (ester)~1735 (strong)~1735 (weak)
C-O (ester)~1250-1150 (strong)
C=C (alkene)~1650 (weak to medium)~1650 (medium to strong)
=C-H (alkene)~3020 (medium)~3020 (medium)
C-H (alkane)~2960-2850 (strong)~2960-2850 (strong)

The strong C=O stretching vibration in the IR spectrum is a characteristic feature of the lactone. Conversely, the C=C stretching vibration is often more prominent in the Raman spectrum. The combination of both techniques would provide a comprehensive vibrational profile of the molecule.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC) , particularly with a reversed-phase column (e.g., C18), would be a suitable method for purity determination. A UV detector could be used to monitor the elution of the compound, although the alkene chromophore would result in a relatively weak signal. An evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) would provide more universal detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for analyzing volatile compounds like this macrocyclic lactone. The gas chromatogram would indicate the purity, while the mass spectrum of the eluting peak would provide structural information and aid in identification. GC analysis of related isomers has been documented, suggesting its applicability here. nist.gov The separation of the (E) and (Z) isomers of the double bond, if present, would be a key objective of the chromatographic analysis.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique would unequivocally establish the bond lengths, bond angles, and the conformation of the 17-membered ring in the solid state. Furthermore, it would provide an unambiguous determination of the stereochemistry of the double bond.

To date, no crystal structure of this compound has been deposited in the Cambridge Structural Database. Obtaining a suitable single crystal for X-ray diffraction analysis would be a significant step in fully characterizing this molecule.

Computational Chemistry and Theoretical Studies on Oxacycloheptadec 13 En 2 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure of a molecule. These calculations can predict a variety of properties, including molecular orbital energies, electron density distribution, and spectroscopic characteristics.

For macrocyclic lactones, DFT can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms (the global energy minimum conformation).

Calculate Spectroscopic Data: Predict infrared (IR) spectra. For instance, DFT calculations can estimate the vibrational frequencies of key functional groups, such as the carbonyl (C=O) stretch in the lactone ring. A study on various macrocyclic musks used DFT to simulate vibrational modes, finding that specific frequency bands could help distinguish between musk and non-musk odorants. researchgate.net

Analyze Intermolecular Interactions: By calculating the electrostatic potential surface, researchers can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for understanding how a molecule like Oxacycloheptadec-13-en-2-one might interact with biological receptors, such as olfactory receptors. nih.gov For example, the negative potential around the carbonyl oxygen suggests it can act as a hydrogen bond acceptor, a key interaction in the binding of musks to their receptors. nih.gov

A hypothetical DFT study on this compound would likely focus on the energetics of its various conformers and the electronic properties endowed by the lactone and alkene functional groups.

Table 1: Representative Data from DFT Calculations on a Related Macrocyclic Ketone (Muscone)

Calculated PropertyValueSignificance
Highest Occupied Molecular Orbital (HOMO) Energy-6.5 eVIndicates the molecule's ability to donate electrons.
Lowest Unoccupied Molecular Orbital (LUMO) Energy1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap7.7 eVRelates to chemical reactivity and stability.
Dipole Moment2.8 DQuantifies the polarity of the molecule.

Note: This table is illustrative and based on typical values for similar macrocyclic ketones. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Landscape Analysis and Flexibility

Macrocyclic molecules like this compound are not static; they are highly flexible and can adopt a multitude of shapes or conformations. Molecular Dynamics (MD) simulations are a powerful computational method to explore this conformational landscape over time. nih.govnih.govyoutube.com

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. This allows researchers to:

Explore Conformational Space: An MD simulation can reveal the different low-energy conformations a macrocycle can adopt in various environments (e.g., in a vacuum, in water, or near a lipid bilayer). nih.govnih.gov This is critical because the biologically active conformation may not be the one with the absolute lowest energy. nih.govnih.gov

Assess Molecular Flexibility: By tracking the fluctuations of atomic positions, MD can identify which parts of the macrocyclic ring are rigid and which are more flexible. The presence of the double bond in this compound, for instance, would introduce a region of rigidity in the otherwise flexible carbon chain.

Simulate Binding to Receptors: MD can be used to model the process of a ligand, such as a musk molecule, binding to a protein receptor. This can provide insights into the key interactions that stabilize the bound complex and trigger a biological response. nih.gov

A study comparing different conformational search methods for macrocycles highlighted the importance of using specialized techniques to adequately sample the vast conformational space of these large rings. nih.gov For a molecule like this compound, an MD simulation would be invaluable for understanding how its 17-membered ring folds and contorts, which is directly related to its ability to fit into the binding pocket of an olfactory receptor.

Table 2: Illustrative Output from a Hypothetical MD Simulation of this compound

ParameterSimulated ValueImplication
Radius of Gyration7.5 ± 0.5 ÅA measure of the molecule's compactness.
Number of Unique Conformers (within 5 kcal/mol)>100Indicates high conformational flexibility.
Predominant Intramolecular H-bondsNoneThe molecule likely relies on its shape for receptor binding.
Solvent Accessible Surface Area (SASA)~450 ŲRepresents the surface area of the molecule exposed to a solvent.

Note: This table presents hypothetical data to illustrate the type of information obtained from MD simulations.

Reaction Mechanism Predictions through Computational Modeling

Computational chemistry can be used to model chemical reactions, predicting transition states and reaction pathways. For this compound, a key reaction of interest is its synthesis, particularly the final macrocyclization step where the ring is closed. acs.org

Lactonization, the intramolecular formation of an ester from a hydroxy-carboxylic acid, can be modeled to understand its feasibility and kinetics. youtube.comyoutube.com Computational modeling can:

Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to occur. This helps in predicting reaction rates and identifying the most likely reaction mechanism.

Visualize Transition States: Identify the high-energy, transient molecular structure that exists at the peak of the energy barrier between reactant and product.

Compare Different Catalysts or Conditions: Model the reaction in the presence of different acids or catalysts to predict which would be most effective in promoting the desired cyclization over competing side reactions (like intermolecular polymerization).

For example, a computational study of a lactonization reaction would involve mapping the potential energy surface as the terminal hydroxyl group attacks the carboxylic acid carbon, leading to ring closure and the elimination of a water molecule. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Effects

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. illinois.edu For fragrance molecules like macrocyclic musks, QSAR can be used to predict odor characteristics. For other biological effects, such as toxicity, QSAR is a valuable tool in risk assessment. researchgate.net

A QSAR study on macrocyclic musks would involve:

Data Collection: Assembling a dataset of various macrocyclic lactones and ketones with experimentally measured biological activity (e.g., binding affinity to an olfactory receptor or toxicity levels). nih.gov

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing molecular branching), and 3D descriptors (related to the molecule's shape).

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that links the descriptors to the observed activity.

Model Validation: The predictive power of the model is tested on a set of molecules not used in its creation.

A 3D-QSAR study on synthetic musks successfully built a model to predict the toxicity of these compounds and their environmental by-products. researchgate.net Such a model, if developed for the musk class including this compound, could predict its biological effects based on its calculated structural and electronic properties, guiding the design of safer and more effective fragrance ingredients.

Biological Activity and Molecular Mechanisms of Oxacycloheptadec 13 En 2 One

Antimicrobial Activity Investigations

Detailed investigations into the efficacy of Oxacycloheptadec-13-en-2-one against various microbial strains are not documented in accessible scientific journals or databases.

Efficacy Against Bacterial Strains and Their Growth Inhibition

There are no published studies that detail the specific bacterial strains susceptible to this compound or the concentrations at which it might inhibit their growth. While macrolides, in general, are known to possess antibacterial properties, this cannot be specifically attributed to this compound without dedicated research.

Antifungal Spectrum of Activity and Mechanism of Action

Similarly, the antifungal spectrum of this compound remains unexplored. There is no available data to suggest its efficacy against any fungal species or to elucidate the potential mechanisms by which it might exert antifungal effects.

Cellular and Molecular Targets of Antimicrobial Action

Without foundational studies on its antimicrobial activity, the cellular and molecular targets of this compound are entirely unknown. Research into how a compound interacts with microbial cells, whether by disrupting cell membranes, inhibiting protein synthesis, or other mechanisms, is contingent on initial findings of antimicrobial efficacy.

Antitumor and Cytotoxic Potentials

The potential of this compound as an antitumor or cytotoxic agent has not been the subject of published scientific inquiry.

In Vitro Studies on Various Cancer Cell Lines

No in vitro studies on the effects of this compound on any cancer cell lines have been reported in the scientific literature. Such studies are crucial for identifying any potential antiproliferative or cytotoxic effects.

Proposed Mechanisms of Antiproliferative and Apoptotic Effects

In the absence of any data suggesting that this compound possesses antiproliferative or apoptotic properties, there are no proposed mechanisms for such effects.

Interaction with Biological Macromolecules and Cellular Membranes

Detailed studies on the direct interaction of this compound with specific biological macromolecules or its precise behavior within cellular membranes are not extensively documented. However, based on its chemical structure as a macrocyclic lactone, some general interactions can be inferred.

As a large, lipophilic molecule, this compound is expected to readily associate with lipid-rich environments. nih.govnih.gov This characteristic suggests a potential for passive diffusion across cellular membranes, a common trait for many fragrance molecules. The interaction would likely be driven by hydrophobic forces, allowing the compound to partition into the lipid bilayer of cell membranes. Its large ring structure and functional groups may influence membrane fluidity and permeability, although the specifics and biological significance of such interactions remain unstudied for this particular compound.

Olfactory Receptor Binding and Downstream Signal Transduction Pathways

The perception of musk odors is initiated by the binding of odorant molecules to specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. nih.govnih.gov These receptors are G-protein-coupled receptors (GPCRs), which, upon activation, trigger a sophisticated intracellular signaling cascade. nih.gov

While the specific olfactory receptor(s) that may bind to this compound have not been identified, research on other musk compounds has elucidated key receptors involved in musk perception, such as OR5AN1 and OR1A1, which respond to various macrocyclic and nitromusk compounds. nih.gov

The general signal transduction pathway for odorants, including musks, is well-established and proceeds as follows:

Receptor Binding: An odorant molecule binds to its specific OR on the olfactory neuron's cilia. nih.gov

G-Protein Activation: This binding event causes a conformational change in the receptor, activating an associated G-protein (commonly Gαolf). nih.gov

Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine (B11128) monophosphate (cAMP). nih.govresearchgate.net

Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels. nih.govresearchgate.net

Depolarization: The opening of CNG channels allows an influx of cations (primarily Na⁺ and Ca²⁺) into the cell, causing depolarization of the neuron's membrane. nih.govnih.gov

Signal Amplification: The influx of Ca²⁺ further amplifies the signal by opening Ca²⁺-activated chloride (Cl⁻) channels, leading to an efflux of Cl⁻ that enhances depolarization. nih.govresearchgate.net

Action Potential Generation: If the depolarization reaches a certain threshold, it triggers an action potential (a nerve impulse) that travels along the neuron's axon to the olfactory bulb in the brain for processing. nih.gov

This cascade translates the chemical event of odorant binding into an electrical signal that the brain interprets as a specific scent.

Table 1: Olfactory Signal Transduction Pathway

StepEventKey Molecules InvolvedOutcome
1 Ligand BindingOdorant Molecule, Olfactory Receptor (OR)Conformational change in OR
2 G-Protein ActivationGαolfActivation of Adenylyl Cyclase
3 Second Messenger SynthesisAdenylyl Cyclase, ATPProduction of cyclic AMP (cAMP)
4 Cation InfluxcAMP, Cyclic Nucleotide-Gated (CNG) ChannelsInflux of Na⁺ and Ca²⁺ ions
5 Signal AmplificationCa²⁺, Ca²⁺-activated Cl⁻ ChannelsEfflux of Cl⁻ ions
6 Neural Signal Generation-Action potential transmitted to the brain

Insights into Endocrine System Interactions and Modulatory Effects

The potential for synthetic fragrance ingredients to interact with the endocrine system has been a subject of scientific investigation. Concerns have primarily focused on polycyclic musks, some of which have been found to be persistent, bioaccumulative, and capable of exerting weak estrogenic or anti-estrogenic effects in vitro. nih.govresearchgate.net

In contrast, macrocyclic musks, the class to which this compound belongs, are generally considered to have a more favorable environmental and safety profile due to better biodegradability. soda.co.jpcdn-website.com However, some research has indicated that certain macrocyclic musk compounds can stimulate the secretion of 17β-estradiol in cell models, suggesting potential endocrine activity. nih.gov

Table 2: Comparison of General Findings for Synthetic Musk Classes

Musk ClassGeneral BiodegradabilityDocumented Endocrine-Related Findings
Polycyclic Musks LowSome compounds show weak estrogenic/anti-estrogenic effects in vitro. nih.govresearchgate.net
Nitro Musks LowLargely discontinued; concerns over bioaccumulation and toxicity. cdn-website.com
Macrocyclic Musks Generally GoodConsidered safer; some specific compounds studied for potential estrogenic activity. nih.govcdn-website.com

Structure Activity Relationship Sar and Derivatization Studies of Oxacycloheptadec 13 En 2 One

Synthesis of Structural Analogues and Homologues of Oxacycloheptadec-13-en-2-one

The synthesis of structural analogues and homologues of this compound is crucial for exploring its SAR. These synthetic efforts typically involve modifications at various positions of the macrocyclic ring, including the lactone functionality, the alkyl chain, and the double bond.

Key synthetic strategies often employ macrocyclization reactions such as ring-closing metathesis (RCM), macrolactonization, and transition metal-catalyzed couplings. For instance, RCM has become a powerful tool for the construction of various macrocyclic cores from acyclic diene precursors. The synthesis of analogues of this compound could involve the preparation of a series of ω-hydroxy fatty acids with varying chain lengths and functionalities, followed by cyclization.

The introduction of different functional groups, such as hydroxyl, amino, or alkyl groups, onto the macrocyclic backbone allows for a systematic investigation of their impact on biological activity. Furthermore, the synthesis of homologues with larger or smaller ring sizes provides insight into the spatial requirements for target binding.

Table 1: Examples of Synthetic Pathways for Macrocyclic Lactone Analogues

Starting MaterialKey Reaction(s)Resulting Analogue
ω,ω'-diene esterRing-Closing MetathesisUnsaturated macrocyclic lactone
ω-hydroxy acidMacrolactonization (e.g., Yamaguchi, Shiina)Saturated or unsaturated macrocyclic lactone
DihydroxyalkaneOxidation, Wittig reaction, cyclizationMacrocyclic lactone with varied substitution

Impact of Macrocyclic Ring Size and Functionality on Biological Activity

Macrocyclic Ring Size: Studies on various macrocyclic compounds have demonstrated that even minor changes in ring size can lead to significant differences in biological activity. For example, in a series of macrocyclic taxoids, activity was found to be dependent on the ring size, with a 22-membered ring exhibiting the most significant tubulin binding. nih.gov This suggests that an optimal ring size is necessary to achieve a conformation that is recognized by the biological target. Altering the ring size of this compound from the native 17-membered ring could similarly modulate its bioactivity by affecting its binding affinity to putative protein targets.

Functionality: The introduction of various functional groups can profoundly impact the biological profile of this compound. For example, the presence of polar groups like hydroxyl or amino moieties can alter solubility and the potential for hydrogen bonding with a target receptor. In other macrocyclic lactones, such as the avermectins, minor chemical modifications, like the substitution of a hydroxyl with an oxo group, can drastically reduce their activity. nih.gov The integrity of sugar moieties, when present in other macrolides, has also been shown to be a determinant for optimal interaction with biological targets like P-glycoprotein. nih.gov

Table 2: Predicted Impact of Ring Size and Functionality on Bioactivity

ModificationPredicted Effect on BioactivityRationale
Ring contraction (e.g., 15- or 16-membered)Potential decrease or change in activityAltered conformation may lead to suboptimal target binding.
Ring expansion (e.g., 18- or 19-membered)Potential decrease or change in activityIncreased flexibility may lead to an entropic penalty upon binding.
Introduction of a hydroxyl groupCould increase or decrease activityMay introduce new hydrogen bonding interactions or alter solubility.
Introduction of an amino groupCould increase or decrease activityMay introduce ionic interactions and alter solubility and basicity.
Saturation of the double bondLikely to alter activityRemoves rigidity and potential for specific π-π interactions.

Stereochemical Influences of the Double Bond and Chiral Centers on Bioactivity Profiles

The stereochemistry of both the double bond and any chiral centers within the macrocycle plays a crucial role in defining the three-dimensional shape of this compound, and thus its interaction with biological systems.

Chiral Centers: The presence of chiral centers, which can be introduced through synthetic modifications, would also have a profound impact on biological activity. Enantiomers often interact differently with chiral biological macromolecules such as proteins and nucleic acids. This can result in one enantiomer being significantly more active than the other, or the two enantiomers having entirely different biological effects.

Table 3: Hypothetical Bioactivity of Stereoisomers of a Substituted this compound Analogue

IsomerRelative BioactivityRationale for Potential Difference
(13E, R)-isomer+++Optimal fit in the chiral binding site of the target protein.
(13E, S)-isomer+Steric clashes of the S-substituent may hinder binding.
(13Z, R)-isomer++Altered macrocycle conformation due to the Z-double bond may still allow for moderate binding.
(13Z, S)-isomer-Combination of unfavorable stereochemistry at both the double bond and the chiral center prevents effective binding.

Design and Synthesis of Advanced Chemical Probes and Conjugates

The development of chemical probes and conjugates based on the this compound scaffold is a critical step in elucidating its mechanism of action and exploring its potential for targeted applications.

Chemical Probes: Fluorescently labeled analogues of this compound can be synthesized to visualize its subcellular localization and to study its interactions with biological targets in real-time. This typically involves the covalent attachment of a fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye) to a position on the macrocycle that does not interfere with its biological activity. The design of such probes requires careful consideration of the linker used to attach the fluorophore to maintain the parent molecule's bioactivity.

Another strategy is the development of biotinylated probes. Biotin can be conjugated to this compound, allowing for the isolation and identification of its binding partners through affinity purification techniques coupled with mass spectrometry.

Conjugates: The conjugation of this compound to other molecules can lead to novel therapeutic or diagnostic agents. For example, it could be conjugated to a targeting moiety, such as an antibody or a peptide, to deliver it specifically to certain cell types. Alternatively, it could be conjugated to a known drug to create a hybrid molecule with a potentially synergistic or novel mode of action. The synthesis of these conjugates often relies on bio-orthogonal chemistry, such as click chemistry, to ensure high efficiency and specificity of the conjugation reaction.

Table 4: Examples of Chemical Probes and Conjugates Based on a Macrocyclic Scaffold

Probe/Conjugate TypeFunctional MoietyPotential Application
Fluorescent ProbeFluorescein isothiocyanate (FITC)Cellular imaging and localization studies
Affinity ProbeBiotinIdentification of protein binding partners
Drug ConjugateDoxorubicinTargeted cancer therapy
Targeting ConjugateRGD peptideTargeting integrin-expressing cells

Q & A

Q. How can researchers ensure their studies on this compound meet reproducibility standards?

  • Methodological Answer :
  • Deposit synthetic protocols in open repositories (e.g., protocols.io ) with version control .
  • Share raw analytical data (e.g., NMR FID files, crystallographic .cif files) in supplementary materials .
  • Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.